[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol
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Overview
Description
[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound has gained attention in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol typically involves the reaction of 2,6-dimethylphenol with morpholine in the presence of formaldehyde. The reaction is carried out in a mixture of ethanol and dimethylformamide (DMF) at a temperature of 60°C. The product is then precipitated by pouring the reaction mixture into crushed ice and is purified by recrystallization from absolute ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on various biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: Its unique structure allows for the exploration of new drug targets and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol involves its interaction with specific molecular targets and pathways. The compound’s morpholine moiety allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the phenyl and methanol groups.
2,6-Dimethylphenol: A phenolic compound with similar substituents on the aromatic ring but lacking the morpholine moiety.
4-Morpholinomethylphenol: A compound with a similar structure but different substituents on the aromatic ring.
Uniqueness: [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is unique due to its combination of a morpholine moiety and a phenyl ring with a methanol group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONKJTAOFMWANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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